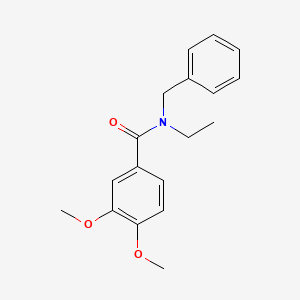
N-benzyl-N-ethyl-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-ethyl-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as benzocaine, a local anesthetic that is commonly used in dental procedures and as a pain reliever in various medical applications. However, the focus of
作用機序
The mechanism of action of N-benzyl-N-ethyl-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that the compound works by inhibiting the activity of enzymes that are involved in various cellular processes. For example, N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects on the body. For example, studies have shown that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. N-benzyl-N-ethyl-3,4-dimethoxybenzamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N-benzyl-N-ethyl-3,4-dimethoxybenzamide in lab experiments is its relatively low toxicity. The compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for use in human studies. However, one limitation of using N-benzyl-N-ethyl-3,4-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-benzyl-N-ethyl-3,4-dimethoxybenzamide. One area of research could focus on the compound's potential as a cancer treatment. Studies could investigate the mechanism of action of the compound in cancer cells and explore its potential use in combination with other cancer treatments.
Another area of research could focus on the compound's anti-inflammatory properties. Studies could investigate the compound's effects on different types of inflammation and explore its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Conclusion
N-benzyl-N-ethyl-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. While the compound is commonly used as a local anesthetic, research has shown that it has potential as a cancer treatment and as an anti-inflammatory agent. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
合成法
N-benzyl-N-ethyl-3,4-dimethoxybenzamide can be synthesized through a multi-step process that involves the reaction of benzyl chloride with ethyl 3,4-dimethoxybenzoate. The resulting product is then treated with hydrochloric acid to yield N-benzyl-N-ethyl-3,4-dimethoxybenzamide, which can be further purified through recrystallization.
科学的研究の応用
N-benzyl-N-ethyl-3,4-dimethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-benzyl-N-ethyl-3,4-dimethoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that N-benzyl-N-ethyl-3,4-dimethoxybenzamide can reduce inflammation in the body by inhibiting the production of cytokines, which are molecules that promote inflammation.
特性
IUPAC Name |
N-benzyl-N-ethyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-19(13-14-8-6-5-7-9-14)18(20)15-10-11-16(21-2)17(12-15)22-3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNNQJZUDFDXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

![2-[4-(4,5-dimethoxy-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5868321.png)
![3-phenyl-5-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![N'-[1-(5-methyl-2-furyl)propylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5868332.png)
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)
